molecular formula C8H12BrN3O2 B15093707 Ethyl 2-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)acetate

Ethyl 2-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)acetate

Cat. No.: B15093707
M. Wt: 262.10 g/mol
InChI Key: ORVGTYVMMNDAGY-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)acetate ( 1621580-29-7) is a chemical compound with the molecular formula C8H12BrN3O2 and a molecular weight of 262.10 g/mol . This ester-containing molecule features both a bromoethyl group and a 1,2,3-triazole ring, a structure often associated with compounds prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry" . While specific research applications for this exact compound are not detailed in the available literature, its structural components make it a versatile building block or intermediate for further chemical synthesis. Compounds with 1,2,3-triazole cores are extensively studied for their potential in developing pharmaceuticals, agrochemicals, and materials science due to their stable heterocyclic nature . The reactive bromoethyl and ester functional groups provide handles for further derivatization, allowing researchers to create more complex molecular architectures for various scientific investigations. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H12BrN3O2

Molecular Weight

262.10 g/mol

IUPAC Name

ethyl 2-[4-(2-bromoethyl)triazol-1-yl]acetate

InChI

InChI=1S/C8H12BrN3O2/c1-2-14-8(13)6-12-5-7(3-4-9)10-11-12/h5H,2-4,6H2,1H3

InChI Key

ORVGTYVMMNDAGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(N=N1)CCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)acetate typically involves a multi-step process. One common method includes the following steps:

    Formation of 1,2,3-Triazole Ring:

    Esterification: The final step involves the esterification of the triazole derivative with ethyl acetate under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions under specific conditions, leading to different oxidation states and functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Bromination: N-Bromosuccinimide (NBS) is commonly used as a brominating agent.

    Esterification: Sulfuric acid or hydrochloric acid is used as a catalyst for esterification.

    Substitution: Sodium azide or thiourea can be used as nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions include various substituted triazole derivatives, carboxylic acids, and alcohols, depending on the reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Triazole-containing compounds are known for their antimicrobial, antifungal, and anticancer properties. Studies indicate that triazole derivatives can inhibit specific enzymes such as acetylcholinesterase and exhibit cytotoxic effects against various cancer cell lines. The unique structure of ethyl 2-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)acetate may enhance its biological profile compared to other triazole derivatives.

Potential Applications

This compound has potential applications in:

  • Medicinal Chemistry : As a building block for synthesizing novel therapeutic agents due to the triazole ring's diverse biological activities.
  • Chemical Modifications : The bromoethyl group allows for further chemical modifications, expanding its utility in synthesizing more complex molecules.
  • Material Science : For creating new materials with specific properties, leveraging the triazole's structural stability and potential for functionalization.

Structural Analogs

Several compounds share structural similarities with this compound:

Compound NameUnique Features
Ethyl 2-(4-methyl-1H-1,2,3-triazol-1-yl)acetateContains a methyl group instead of bromoethyl
Ethyl 4-(1H-1,2,3-triazol-4-yl)butanoateLonger carbon chain enhancing lipophilicity
Ethyl 5-(bromomethyl)-1H-1,2,3-triazole-4-carboxylateCarboxylic acid functionality increases acidity

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Substituent-Specific Properties of Selected Triazole Derivatives
Compound Name Substituent at 4-Position Key Features Yield (%) Reference
Ethyl 2-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)acetate 2-Bromoethyl Reactive bromine for alkylation/nucleophilic substitution N/A Target
Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate (5) Phenyl Aromatic, enhances π-π stacking; used in c-Met inhibitor studies >95
Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate Cyano Electron-withdrawing group; lower yield (25%) due to synthetic challenges 25
Ethyl 2-(5-(5-bromopyridin-3-yl)-3-methyl-1H-1,2,4-triazol-1-yl)acetate (14) 5-Bromopyridinyl Bromine on pyridine ring; 1,2,4-triazole isomer 52
Ethyl 2-(4-((2-isopropyl-5-methylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetate (5b) Phenoxymethyl Bulky substituent; antioxidant activity (IC₅₀ = 12.8 μM) >95
Key Observations:
  • Synthetic Efficiency: Yields for bromine-containing analogs (e.g., compound 14, 52%) are lower than non-halogenated derivatives (e.g., compound 5, >95%), likely due to steric and electronic effects .
  • Isomerism : The 1,2,3-triazole core (target compound) vs. 1,2,4-triazole (compound 14) affects dipole interactions and biological target specificity .

Physicochemical and Crystallographic Properties

  • Molecular Weight: The bromoethyl group increases molecular weight (~285 g/mol estimated) compared to phenyl (compound 5: ~257 g/mol) or cyano (compound 8: ~208 g/mol) analogs, impacting solubility and logP .
  • Crystal Packing : Aryl-substituted triazoles (e.g., compound in ) exhibit dense π-π stacking, while bromoethyl’s conformational flexibility may reduce crystallinity but improve solubility .

Biological Activity

Ethyl 2-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)acetate is a compound that belongs to the class of triazole derivatives, which are widely recognized for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C8H12BrN3O2
Molecular Weight: 262.10 g/mol
IUPAC Name: Ethyl 2-[4-(2-bromoethyl)triazol-1-yl]acetate
Canonical SMILES: CCOC(=O)CN1C=C(N=N1)CCBr

The compound features a triazole ring that contributes to its biological activities and an ethyl acetate moiety that enhances its solubility and reactivity. The presence of the bromoethyl group is particularly significant as it can undergo nucleophilic substitution reactions, potentially leading to the formation of more biologically active derivatives.

Antimicrobial and Antifungal Properties

Triazole derivatives are well-documented for their antimicrobial and antifungal properties. This compound has shown promising results in inhibiting various microbial strains. Studies indicate that compounds with triazole rings can inhibit specific enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases .

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The triazole structure is known to enhance the compound's interaction with biological targets involved in cancer progression. For instance, derivatives containing bromoethyl groups have been found to be effective inhibitors of tumor growth in xenograft models .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition: The compound can inhibit enzymes such as AChE and butyrylcholinesterase (BuChE), leading to increased levels of neurotransmitters in synaptic clefts .
  • Covalent Bond Formation: The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, which may lead to inhibition or modulation of their activity.
  • Hydrogen Bonding and π-π Interactions: The triazole ring participates in hydrogen bonding and π-π interactions with target molecules, contributing to its binding affinity.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and related compounds. Below is a summary table highlighting key findings from various studies:

StudyBiological ActivityIC50 (µM)Notes
BuChE Inhibition31.8Compound with similar bromoethyl substitution showed enhanced activity compared to controls.
Cytotoxicity in Cancer Cell LinesVariesSignificant tumor growth inhibition observed in xenograft models.
Antifungal ActivityNot specifiedEffective against multiple fungal strains; further optimization needed for clinical use.

Case Studies

In a notable case study involving the synthesis of 1,2,3-triazole hybrids, compounds similar to this compound demonstrated enhanced BuChE inhibitory activity compared to traditional AChE inhibitors like donepezil . These findings suggest that triazole derivatives could serve as promising candidates for the development of new therapeutic agents targeting neurodegenerative diseases.

Q & A

Q. Advanced Research Consideration :

  • Regioselectivity control : Use of Cu(I) catalysts in CuAAC ensures 1,4-regioselectivity, while Ru-catalyzed reactions favor 1,5-products. Solvent polarity and temperature further modulate reaction pathways .
  • Side reactions : Competing O-alkylation vs. N-alkylation can occur; optimizing base strength (e.g., Na₂CO₃ vs. K₂CO₃) minimizes byproducts .

How can researchers optimize the yield of this compound in solution-phase vs. continuous-flow synthesis?

Q. Methodological Comparison

Parameter Solution-Phase (Batch) Continuous-Flow
Reaction Time 5 days (35°C) Minutes to hours
Yield 30–52%52–70% (reported for analogues)
Scalability Limited by batch size and mixing efficiencyHigh throughput, reproducible
Purification Column chromatography, crystallizationIn-line separation, reduced workup

Q. Advanced Analysis :

  • Residence time control in continuous-flow systems minimizes decomposition of sensitive intermediates (e.g., bromoethyl groups) .
  • Solvent compatibility : Polar aprotic solvents (DMSO, DMF) enhance reaction rates but require careful handling in flow systems due to viscosity .

What advanced spectroscopic techniques are critical for characterizing the bromoethyl-triazole moiety?

Q. Basic Techniques :

  • ¹H/¹³C NMR : Key signals include the triazole proton (δ 7.6–8.0 ppm), acetate methylene (δ 4.2–5.2 ppm), and bromoethyl CH₂Br (δ 3.4–3.7 ppm) .
  • LC-MS : [M+H]⁺ peaks confirm molecular weight (e.g., m/z 289 for C₉H₁₂BrN₃O₂) .

Q. Advanced Challenges :

  • Overlapping signals : Use of 2D NMR (COSY, HSQC) resolves coupling between triazole and adjacent CH₂ groups .
  • Halogen analysis : XPS or EDX quantifies bromine content, critical for verifying substitution efficiency .

How do researchers address discrepancies in reported reaction yields for similar triazole-acetate derivatives?

Q. Data Contradiction Analysis :

  • Case Study : Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate yields range from 14% to 30% in batch reactions vs. 52% in flow systems .
  • Key Variables :
    • Catalyst loading : Higher Cu(I) concentrations (5–10 mol%) improve cycloaddition efficiency .
    • Workup protocols : Precipitation vs. chromatography affects recovery rates .
  • Statistical Design : DoE (Design of Experiments) identifies critical factors (temperature, stoichiometry) for yield optimization .

What strategies enhance the compound’s reactivity for further derivatization in drug discovery?

Q. Functionalization Pathways :

Nucleophilic substitution : The bromoethyl group reacts with amines/thiols to form secondary linkages (e.g., prodrug conjugates) .

Click chemistry : Azide-bearing biomolecules undergo CuAAC with alkyne-modified derivatives .

Q. Advanced Applications :

  • SAR studies : Systematic replacement of the bromoethyl group with -OH, -NH₂, or -SH moieties evaluates bioactivity .
  • Prodrug design : Ester hydrolysis (e.g., liver esterase-mediated) releases active triazole metabolites .

How is SHELXL employed to refine the crystal structure of this compound?

Q. Basic Refinement Workflow :

Data collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) .

Structure solution : Direct methods (SHELXS) generate initial phases .

Refinement : SHELXL adjusts positional/thermal parameters, with R-factors < 5% for high-quality data .

Q. Advanced Challenges :

  • Disordered bromoethyl groups : Apply restraints (DFIX, SIMU) to model rotational flexibility .
  • Twinned crystals : Use TWIN/BASF commands to deconvolute overlapping reflections .

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